molecular formula C6H6N2O B120943 3-Aminoisonicotinaldehyde CAS No. 55279-29-3

3-Aminoisonicotinaldehyde

Cat. No. B120943
CAS RN: 55279-29-3
M. Wt: 122.12 g/mol
InChI Key: NDEGFXFYOKVWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoisonicotinaldehyde is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of 3-aminoisonicotinaldehyde. For instance, the synthesis of β-amino acids and their derivatives, as well as the synthesis of heterocyclic amino acids, are topics covered in the papers . These methods and compounds could potentially provide insights into the synthesis and properties of 3-aminoisonicotinaldehyde.

Synthesis Analysis

The papers provided discuss various synthetic methods for amino acid derivatives. In paper , a one-pot synthesis method for 3-amino-3-arylpropionic acids is described, which could be analogous to the synthesis of 3-aminoisonicotinaldehyde. The reaction mechanism and the influence of solvent polarity and para-substitution on the reaction are also discussed, which could be relevant for optimizing the synthesis of 3-aminoisonicotinaldehyde. Paper reports the synthesis of cyclic dehydro-amino acid derivatives, which, while not directly related to 3-aminoisonicotinaldehyde, demonstrates the versatility of amino acid synthesis methods. Paper describes a strategy for synthesizing heterocyclic amino acids, which could potentially be adapted for the synthesis of 3-aminoisonicotinaldehyde.

Molecular Structure Analysis

The molecular structure of 3-aminoisonicotinaldehyde is not analyzed in the provided papers. However, the papers do discuss the molecular structures of related compounds. For example, paper details the synthesis of heterocyclic amino acids and the isolation of individual stereoisomers, as well as their structural assignment using X-ray crystallography. This suggests that similar techniques could be used to analyze the molecular structure of 3-aminoisonicotinaldehyde.

Chemical Reactions Analysis

The provided papers do not specifically address the chemical reactions of 3-aminoisonicotinaldehyde. However, they do provide information on the reactivity of similar compounds. For instance, the one-pot synthesis method described in paper could imply that 3-aminoisonicotinaldehyde may participate in similar reactions, such as nucleophilic addition or cyclocondensation reactions, as discussed in papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoisonicotinaldehyde are not directly discussed in the provided papers. Nonetheless, the synthesis and characterization of related amino acid derivatives in these papers suggest methods that could be used to determine the properties of 3-aminoisonicotinaldehyde. For example, the stereochemical purity of synthesized amino acids is assessed in paper , and similar methods could be applied to assess the purity of 3-aminoisonicotinaldehyde. Additionally, solvent effects on synthesis discussed in paper could provide insights into the solubility and stability of 3-aminoisonicotinaldehyde.

Scientific Research Applications

Crosslinking and Enzyme Immobilization

Glutaraldehyde, a compound related to 3-aminoisonicotinaldehyde, is widely used in the design of biocatalysts. It acts as a powerful crosslinker, reacting with itself and other molecules. This property is crucial in creating intra- and inter-molecular enzyme crosslinks, which increase enzyme rigidity or prevent subunit dissociation in multimeric enzymes. Its applications include the preparation of cross-linked enzyme aggregates (CLEAs), and the crosslinking of enzymes on various supports. Glutaraldehyde's ability to form 6-membered heterocycles with 5 carbons and one oxygen is central to these applications (Barbosa et al., 2014).

Chemical Functionalization for Biosensors

Chemical functionalization of surfaces for constructing engineered biosensors involves compounds like 3-aminopropyltriethoxysilane, akin to 3-aminoisonicotinaldehyde. This process, using sol–gel reactions at room temperature, enables the development of biosensors based on enzymatic systems with designed three-dimensional structures. The functionalization techniques are instrumental in immobilizing the first enzyme layer using bi-functional linkers and depositing subsequent enzyme layers using protein conjugation methods. Such engineered biosensors are promising for various analytical applications, including monitoring food and beverage quality for nutritional purposes (Marques et al., 2013).

Protein Structure Prediction and Design

In computational biophysics, predicting protein three-dimensional structure from amino acid sequences is a significant challenge. This field has seen advancements in algorithms for structure prediction and design. The inverse problem, designing an amino acid sequence that folds into a specified three-dimensional structure, is gaining attention for engineering proteins with useful functions in biotechnology and medicine. Methods in this area have evolved dramatically over the past decade, aided by increased computing power and the growth of protein sequence and structure databases (Kuhlman & Bradley, 2019).

Safety And Hazards

The safety data sheet for 3-Aminoisonicotinaldehyde dihydrochloride can be found online . It is recommended to keep the compound in a dark place, under inert atmosphere, and store in a freezer, under -20°C .

properties

IUPAC Name

3-aminopyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-3-8-2-1-5(6)4-9/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGFXFYOKVWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376652
Record name 3-Aminoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisonicotinaldehyde

CAS RN

55279-29-3
Record name 3-Aminoisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminopyridine-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
3-Aminoisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
3-Aminoisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
3-Aminoisonicotinaldehyde
Reactant of Route 5
3-Aminoisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
3-Aminoisonicotinaldehyde

Citations

For This Compound
6
Citations
V Stockmann, A Fiksdahl - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
… 3-Aminoisonicotinaldehyde (13) was also used as a substrate to demonstrate the general potential of … Following reduction with LiAlH 4 afforded 3-aminoisonicotinaldehyde (13, 90%). …
Number of citations: 3 onlinelibrary.wiley.com
E Sanchez-Diez, DL Vesga, E Reyes, U Uria… - Organic …, 2016 - ACS Publications
… Following the suggestions by one reviewer, we also tested some o-formylheteroarylamines such as 3-aminoisonicotinaldehyde and 2-aminonicotinaldehyde. However, we did not …
Number of citations: 62 pubs.acs.org
P Caluwe - Tetrahedron, 1980 - Elsevier
… 3-Aminoisonicotinaldehyde 185 may be obtained similarly from methyl 3-aminoisonicotinate.170*171 A more direct and convenient synthesis of 2-aminonicotinaldehyde 182 starts from …
Number of citations: 94 www.sciencedirect.com
AJ Duplantier, SL Becker, MJ Bohanon… - Journal of medicinal …, 2009 - ACS Publications
3-Hydroxyquinolin-2(1H)-one (2) was discovered by high throughput screening in a functional assay to be a potent inhibitor of human DAAO, and its binding affinity was confirmed in a …
Number of citations: 126 pubs.acs.org
TLS Kishbaugh - Progress in Heterocyclic Chemistry, 2012 - Elsevier
… Another Friedlander approach to naphthyridines begins with 3-amino-4-acetylpyridine or 3-aminoisonicotinaldehyde to provide the desired 1,7-naphthyridines in moderate to good yield …
Number of citations: 22 www.sciencedirect.com
M Shiri, MA Zolfigol, HG Kruger… - Advances in heterocyclic …, 2011 - Elsevier
Publisher Summary Since 1882, when Friedländer reported the synthesis of quinolines from the condensation of o-aminoaryl carbonyl compounds and enolizable methylene groups, …
Number of citations: 58 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.